3-(1,3-Dioxolan-2-YL)-3'-fluorobenzophenone

Description

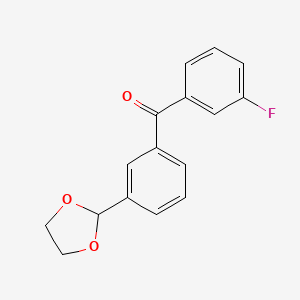

3-(1,3-Dioxolan-2-YL)-3'-fluorobenzophenone is a benzophenone derivative featuring a fluorine substituent at the 3' position of one aromatic ring and a 1,3-dioxolane ring at the 3 position of the other (Figure 1). The dioxolane group serves as a ketone-protecting moiety, enhancing stability during synthetic processes, while the fluorine atom introduces electronic effects that modulate reactivity. This compound is commercially available as a building block for pharmaceutical and materials science applications, with suppliers like CymitQuimica offering it in gram-scale quantities .

Propriétés

IUPAC Name |

[3-(1,3-dioxolan-2-yl)phenyl]-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO3/c17-14-6-2-4-12(10-14)15(18)11-3-1-5-13(9-11)16-19-7-8-20-16/h1-6,9-10,16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHBADFIFWMJGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645061 | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-24-3 | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-YL)-3’-fluorobenzophenone typically involves the formation of the dioxolane ring through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture . Industrial production methods may involve similar processes but on a larger scale with optimized conditions for higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1,3-Dioxolan-2-YL)-3’-fluorobenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like KMnO4 or OsO4.

Reduction: Reduction reactions can be carried out using reagents such as LiAlH4 or NaBH4.

Substitution: Nucleophilic substitution reactions can occur with reagents like RMgX or RLi.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Applications De Recherche Scientifique

3-(1,3-Dioxolan-2-YL)-3’-fluorobenzophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in drug development due to its unique structural properties.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism by which 3-(1,3-Dioxolan-2-YL)-3’-fluorobenzophenone exerts its effects involves interactions with molecular targets and pathways specific to its structure. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Additionally, the fluorinated benzophenone moiety may interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing its biological activity.

Comparaison Avec Des Composés Similaires

Substituent Variations and Electronic Effects

Key Observations :

- Electron-Withdrawing Groups (F, CF₃, CN, Cl): These substituents reduce electron density on the benzophenone core, enhancing electrophilicity. The cyano variant (C≡N) exerts the strongest effect, followed by CF₃ and F .

- Steric Effects : Methyl groups at the 2 and 5 positions introduce steric hindrance, which may slow down reactions at the carbonyl group .

Physicochemical Properties

Notes:

Activité Biologique

3-(1,3-Dioxolan-2-YL)-3'-fluorobenzophenone is a compound of increasing interest in medicinal chemistry due to its unique structural features that may confer diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a fluorobenzophenone moiety linked to a 1,3-dioxolane ring. This combination allows for various chemical interactions and potential biological effects. The presence of the fluorine atom may enhance lipophilicity and alter the compound's interaction with biological targets.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in neurodegenerative diseases.

- Receptor Modulation : The dioxolane ring may interact with various receptors, influencing signaling pathways related to inflammation and cell proliferation.

- Antioxidant Activity : Compounds with similar structures have demonstrated potential as free radical scavengers, which could mitigate oxidative stress in cells.

Antimicrobial Properties

Research has indicated that compounds containing dioxolane rings exhibit antimicrobial activity. For instance, studies on related dioxolane derivatives have shown promising results against various bacterial strains and fungi. The specific activity of this compound needs further investigation but is expected to follow similar trends.

Anticancer Activity

Preliminary studies suggest that benzophenone derivatives can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. A comparative analysis with structurally similar compounds indicates that modifications in substituents can significantly influence efficacy.

Study 1: Structure-Activity Relationship (SAR)

A study explored the SAR of benzophenone derivatives, revealing that the introduction of a dioxolane ring enhances cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups like fluorine was found to increase potency due to improved binding affinity to target enzymes .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | AChE |

| Benzophenone A | 15 | MAO |

| Benzophenone B | 30 | AChE |

Study 2: Antioxidant Activity Evaluation

In vitro assays demonstrated that related dioxolane compounds exhibit significant antioxidant activity through DPPH radical scavenging assays. This property is crucial for potential neuroprotective applications .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | TBD |

| Dioxolane Derivative C | 85% |

| Dioxolane Derivative D | 75% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.